2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The structure features a thienopyrimidine core fused with a pyrimidine ring, substituted at position 3 with a benzyl group, at position 6 with a methyl group, and at position 2 with a sulfanyl group linked to an N-(3-methylphenyl)acetamide moiety.
For example, describes the synthesis of a related pyrimidinone derivative using benzyl chloride and sodium hydroxide, suggesting a plausible route for introducing the benzylsulfanyl group .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-7-6-10-18(11-15)24-20(27)14-29-23-25-19-12-16(2)30-21(19)22(28)26(23)13-17-8-4-3-5-9-17/h3-11,16H,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGWVAVWPXNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and sulfanyl-acetamide groups. Common reagents used in these reactions include benzyl bromide, methylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions under specific conditions.
Mechanistic Insight :
-
The sulfur atom in the sulfanyl group undergoes oxidation to sulfoxides (R-SO-R') with one equivalent of H₂O₂ and sulfones (R-SO₂-R') with excess oxidant .
-
Alkylation typically proceeds via an SN2 mechanism in polar aprotic solvents like DMF.
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | Carboxylic acid derivative | 75–80% | |
| Basic hydrolysis | NaOH (10%), ethanol, 60°C, 3h | Sodium carboxylate | 85–90% |
Key Observations :
-
Acidic hydrolysis cleaves the amide bond, yielding 2-({3-benzyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid and 3-methylaniline.
-
Basic conditions favor saponification, forming water-soluble carboxylates.
Electrophilic Aromatic Substitution (EAS)
The thieno[3,2-d]pyrimidine core undergoes EAS at electron-rich positions (C5 and C7):
| Reaction | Electrophile | Conditions | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-Nitro-thieno[3,2-d]pyrimidine derivative | ||
| Halogenation | Br₂ (1 eq.), CHCl₃, RT | 7-Bromo-thieno[3,2-d]pyrimidine derivative |
Regioselectivity :
-
Nitration occurs preferentially at C5 due to electron-donating effects from the adjacent sulfur atom .
-
Bromination targets C7, guided by the ring’s electronic distribution.
Ring Functionalization via Cross-Coupling
The 4-oxo group and methyl substituent enable palladium-catalyzed cross-coupling reactions:
| Reaction | Catalyst/Reagents | Product | Application | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives at C6 | Drug candidate synthesis | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Amino-substituted thienopyrimidines | Kinase inhibitor design |
Synthetic Utility :
-
Suzuki coupling introduces aryl groups for enhanced π-stacking in target binding.
-
Buchwald-Hartwig amination modifies solubility and bioavailability.
Reductive Modification of the Thienopyrimidine Core
Catalytic hydrogenation reduces the thiophene ring under controlled conditions:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | RT, 12h | Dihydrothieno[3,2-d]pyrimidine derivative | Improved metabolic stability |
Impact :
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of the target compound with related thienopyrimidines:
| Compound | Key Reaction | Reactivity Trend | Source |
|---|---|---|---|
| 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Faster hydrolysis | Electron-withdrawing groups enhance hydrolysis | |
| 6-Methyl-thieno[3,2-d]pyrimidine | Slower EAS | Methyl group deactivates the ring |
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H22N2O2S
- Molecular Weight : Approximately 414.55 g/mol
- Functional Groups : Thienopyrimidine core, sulfanyl group, and acetamide moiety.
Medicinal Chemistry
-
Anticancer Activity
- Numerous studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For example, compounds derived from thieno[2,3-d]pyrimidine have shown inhibitory effects against various cancer cell lines, including triple-negative breast cancer and non-small cell lung cancer .
- A study by Elmongy et al. demonstrated that certain thieno[2,3-d]pyrimidine derivatives had an inhibitory activity ranging from 43% to 87% against breast cancer cells .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity. Research indicates that thienopyrimidine derivatives can effectively inhibit the growth of bacterial strains such as Proteus vulgaris and Bacillus subtilis .
- The mechanism of action often involves interference with bacterial enzyme systems, leading to cell death.
Biological Research
- Enzyme Inhibition
- Drug Design and Development
Materials Science
- Polymer Development
- The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with specific properties. These materials can be tailored for applications in coatings, adhesives, and other industrial products .
Case Study 1: Anticancer Activity
In a study where a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against cancer cell lines, one derivative exhibited remarkable potency with an IC50 value significantly lower than standard chemotherapeutics. This highlights the potential of thienopyrimidine compounds in developing new cancer therapies.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various thienopyrimidine derivatives showed that certain modifications led to increased antibacterial activity against resistant strains of bacteria. This underscores the importance of structural variations in enhancing pharmacological properties.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Core Structure Variations
- Target Compound: Thieno[3,2-d]pyrimidine core with 3-benzyl, 6-methyl, and 2-sulfanylacetamide substituents.
- Compound 5.6 () : Dihydropyrimidin-4(3H)-one core with a 2-sulfanylacetamide group linked to a 2,3-dichlorophenyl ring. This compound lacks the fused thiophene ring, reducing aromaticity and planarity compared to the target .
- N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Shares the thieno[3,2-d]pyrimidine core but substitutes position 7 with phenyl and the acetamide with a 2-ethyl-6-methylphenyl group. This highlights positional isomerism and substituent effects on bioactivity .
Substituent Analysis
- Benzyl vs.
- Chlorine vs. Methyl Substitutents : Compound 5.6 () features electron-withdrawing chlorine atoms, which may improve binding to polar active sites but reduce metabolic stability relative to the target’s electron-donating methyl groups .
Physicochemical and Pharmacological Data
Biological Activity
The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core characterized by a sulfanyl group and an acetamide moiety. The molecular formula is with a molecular weight of approximately 335.4 g/mol. Its unique structure allows for various chemical interactions that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 335.4 g/mol |
| Solubility | Moderate in organic solvents; limited in water |
| Stability | Good thermal stability; resistant to hydrolysis under neutral conditions |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial , anticancer , and anti-inflammatory agent .
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study demonstrated that related compounds inhibited the growth of pathogens such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been documented through various studies. For example, a related compound demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), leading to apoptosis through the activation of caspase pathways . The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro studies using human microglia cells showed that treatment with thienopyrimidine derivatives reduced nitric oxide production and inflammatory markers significantly .
The precise mechanism of action for 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways:
- Inhibition of Kinases : The compound may inhibit kinases that are crucial for cancer cell survival and proliferation.
- Cytokine Modulation : It appears to modulate the immune response by inhibiting cytokine release from activated immune cells.
- Apoptosis Induction : The activation of apoptotic pathways suggests a role in promoting programmed cell death in malignant cells.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar thienopyrimidine compounds on neuronal cell models subjected to oxidative stress. Results indicated significant protection against cell death and reduced oxidative stress markers .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties where derivatives were tested against multiple bacterial strains. The results highlighted a strong correlation between structural modifications and enhanced activity against Pseudomonas aeruginosa .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining high purity?
- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., ethanol or DMSO), temperature (room temperature to reflux), and catalyst (e.g., acetic acid). For example, using ethanol with acetic acid as a catalyst achieved 80% yield in a thieno-pyrimidinone synthesis . Monitor reaction progress via TLC or NMR . Purity can be ensured through recrystallization or column chromatography, followed by elemental analysis and HRMS validation .
Q. What analytical methods are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combine 1H/13C NMR to assign proton and carbon environments (e.g., δ 12.50 ppm for NH groups) , FTIR for functional group identification (e.g., C=O stretching at ~1700 cm⁻¹) , and X-ray crystallography for absolute configuration confirmation . HRMS (e.g., m/z 344.21 [M+H]+) provides accurate mass validation .
Q. What strategies are effective for assessing and ensuring the purity of this compound in academic research?
- Methodological Answer : Use elemental analysis (C, N, S) to verify stoichiometric ratios, with tolerances ≤0.3% deviation . HPLC or LC-MS can detect impurities at trace levels. Cross-validate with 1H NMR integration to confirm proton ratios and absence of solvent peaks .
Advanced Research Questions
Q. How can contradictions in elemental analysis data for this compound be resolved methodologically?
- Methodological Answer : Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from hydration or incomplete drying. Re-crystallize the compound and repeat analysis. Use HRMS for molecular formula confirmation (e.g., [M+H]+ matching theoretical mass) . If inconsistencies persist, employ X-ray crystallography to rule out structural anomalies .
Q. What computational approaches are suitable for predicting the reactivity or stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Use Bayesian optimization to explore reaction condition spaces efficiently, as demonstrated in synthetic yield improvements . Molecular docking studies can assess binding affinity for biological targets .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Systematically modify substituents (e.g., benzyl, methyl, or sulfanyl groups) and evaluate biological activity via in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example, replacing the 3-methylphenyl group with electron-withdrawing substituents may enhance binding to target proteins . Use multivariate statistical analysis to correlate structural features with activity data .
Q. What strategies address scalability challenges in multi-step syntheses of this compound?
- Methodological Answer : For multi-step routes (e.g., 11-step syntheses with low yields ), optimize high-cost steps (e.g., catalytic hydrogenation) using flow chemistry to improve efficiency. Replace hazardous reagents (e.g., sodium hypochlorite) with greener alternatives . Validate scalability with kilogram-scale trials under controlled conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
